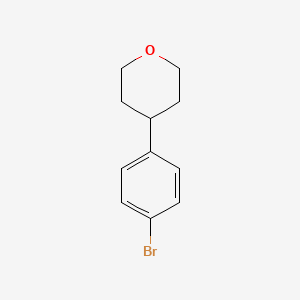

4-(4-Bromophenyl)tetrahydropyran

描述

属性

IUPAC Name |

4-(4-bromophenyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRPUGBQABMPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600277 | |

| Record name | 4-(4-Bromophenyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811828-76-9 | |

| Record name | 4-(4-Bromophenyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Bromophenyl Tetrahydropyran and Its Analogs

Established Synthetic Routes to the Tetrahydropyran (B127337) Core

The tetrahydropyran (THP) ring is a privileged scaffold found in a wide array of biologically significant natural products. beilstein-journals.orgnih.gov Consequently, numerous robust and stereoselective methods have been developed for its construction. beilstein-journals.orgorganic-chemistry.org

The formation of the tetrahydropyran ring is frequently achieved through various intramolecular cyclization reactions. These methods often involve the cyclization of a linear precursor containing a hydroxyl group and a reactive functional group, such as an epoxide or an alkene. ntu.edu.sg For instance, the enantiomerically pure 4,5-epoxy-alcohols are excellent substrates for creating highly substituted asymmetric THP rings through epoxide ring-opening reactions. ntu.edu.sg

Another significant strategy is the hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by transition metals like platinum, tolerating a wide range of functional groups and substitution patterns on the substrate. organic-chemistry.org Additionally, oxidative cyclization of tertiary 1,5-diols using reagents like cerium ammonium (B1175870) nitrate (B79036) provides a direct route to THP derivatives with high yield and stereoselectivity. organic-chemistry.org

The Prins reaction has become a powerful and widely used technique for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.orgnih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through an oxocarbenium ion intermediate. beilstein-journals.orgacs.orgnih.gov The versatility of the Prins cyclization allows for the construction of a variety of substituted THPs, often with excellent control over the stereochemistry. beilstein-journals.orgbeilstein-journals.org

Numerous variations of the Prins cyclization have been developed to enhance its efficiency and scope. nih.gov These include:

Lewis and Protic Acid Catalysis : A range of acids, such as BiCl₃, InCl₃, TMSOTf, and TFA, can be used to promote the reaction. beilstein-journals.orgbeilstein-journals.orgnih.gov For example, BiCl₃ has been used in microwave-assisted Prins cyclizations to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyrans as single diastereomers. beilstein-journals.orgbeilstein-journals.org

Silyl-Prins Cyclization : This variant utilizes allylsilanes or other silyl-containing substrates, often leading to high stereoselectivity. beilstein-journals.org For instance, a tandem allylation–silyl-Prins cyclization strategy can be employed to afford 2,6-disubstituted tetrahydropyrans. nih.gov

Mukaiyama Aldol–Prins (MAP) Cyclization : This cascade reaction involves trapping the reactive oxocarbenium ion intermediate with an internal nucleophile, such as an enol ether, which helps to avoid side reactions. beilstein-journals.orgnih.gov

Prins-Ritter Reaction : A combination of reagents like cerium chloride and acetyl chloride can be used to synthesize 4-amidotetrahydropyran derivatives from a homoallylic alcohol and an aldehyde. beilstein-journals.org

Table 1: Overview of Selected Prins Cyclization Strategies for Tetrahydropyran Synthesis

| Strategy | Catalyst / Reagent | Key Features | Reference |

|---|---|---|---|

| Microwave-Assisted Prins | BiCl₃ | Synthesizes 4-chloro-cis-2,6-disubstituted THPs as a single diastereomer. | beilstein-journals.orgbeilstein-journals.org |

| Silyl-Prins Cyclization | TMSOTf | Used for the synthesis of cis-2,6-disubstituted THPs. | beilstein-journals.org |

| Mukaiyama Aldol-Prins (MAP) | Lewis Acids | Avoids side reactions by trapping the oxocarbenium ion with an internal nucleophile. | beilstein-journals.orgnih.gov |

| Prins-Ritter Sequence | CeCl₃ / Acetyl Chloride | Produces 4-amidotetrahydropyran derivatives. | beilstein-journals.org |

| Perrhenic Acid Catalysis | O₃ReOH | Directly synthesizes cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols. | rsc.org |

| Segment-Coupling Prins | BF₃·OEt₂ | Effective for synthesizing highly substituted THP rings found in complex natural products. | acs.org |

Multicomponent Reactions for Heterocycle Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient route to complex heterocyclic structures like tetrahydropyrans. scispace.comnih.gov These reactions are prized for their step-economy and ability to generate molecular diversity. scispace.com

A notable example is the Maitland-Japp reaction, which has been updated into a one-pot, multi-component method for synthesizing highly substituted tetrahydropyran-4-ones. rsc.org This reaction can regioselectively condense two different aldehydes and a β-ketoester derivative in the presence of a Lewis acid, achieving excellent yields. rsc.org The diastereoselectivity of this process can be controlled by the choice of Lewis acid and the reaction temperature. rsc.org Another approach involves a Prins-type cyclization of cyclic ketones, a homoallylic alcohol, and an acid like methanesulfonic acid to produce spirocyclic tetrahydropyranyl derivatives in good yields. scispace.comnih.gov

Table 2: Examples of Multicomponent Reactions for Tetrahydropyran Synthesis

| Reaction Name/Type | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Maitland-Japp Reaction | 2 x Aldehyde, 1 x β-ketoester derivative | Highly substituted tetrahydropyran-4-ones | One-pot, regioselective, Lewis acid-mediated. | rsc.org |

| Prins-type Spirocyclization | Cyclic ketone, Homoallylic alcohol, Methanesulfonic acid | Spirocyclic tetrahydropyranyl mesylates | Provides rapid access to a variety of spirocyclic ethers. | scispace.comnih.gov |

Introduction of the 4-Bromophenyl Moiety

Once the tetrahydropyran core is established, or during its formation, the 4-bromophenyl group must be introduced. This can be accomplished either by direct bromination of a pre-existing phenyl-substituted tetrahydropyran or by using a brominated building block in a cross-coupling reaction.

Direct bromination of a phenyl group attached to a tetrahydropyran ring is a feasible strategy. The C–H bond of an aromatic ring can be transformed through bromination, making it a versatile synthetic handle for further reactions. nih.gov Reagents commonly used for the bromination of aromatic systems include N-bromosuccinimide (NBS) and pyridinium (B92312) bromide perbromide. nih.govresearchgate.net The choice of brominating agent and reaction conditions is crucial to achieve selective bromination at the desired position (para) of the phenyl ring and to avoid side reactions. For instance, in related heterocyclic systems like 1,4-dihydropyridines, bromination of methyl groups has been extensively studied, highlighting the need for carefully optimized conditions to achieve the desired product. nih.gov The reactivity of the phenyl ring can be influenced by the electronic nature of the tetrahydropyran substituent and any other groups present on the aromatic ring.

Transition metal-catalyzed cross-coupling reactions are a powerful and versatile method for forming the C-C bond between the tetrahydropyran ring and the 4-bromophenyl group. syr.edu These reactions typically involve coupling an organometallic reagent with an organic halide. syr.edu

A highly effective approach is the nickel-catalyzed Suzuki-type cross-coupling reaction. nih.govacs.org This method can be used to couple 4-bromotetrahydropyran (B1281988) with an arylboronic acid. nih.govacs.org Alternatively, a tetrahydropyran-based boronic acid ester can be coupled with 1,4-dibromobenzene. sigmaaldrich.com The Suzuki reaction is widely used due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups. youtube.com

Another relevant method is the Kumada coupling, which uses a Grignard reagent as the nucleophile. syr.edu For example, phenylmagnesium bromide can be successfully coupled with aryl-substituted tetrahydropyrans. nih.govacs.org Iron-catalyzed cross-coupling reactions have also shown promise for sp³-sp² coupling between alkyl halides and aryl Grignard reagents to form substituted tetrahydropyrans. syr.edu

Table 3: Cross-Coupling Strategies for Aryl-Tetrahydropyran Synthesis

| Coupling Reaction | Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Nickel or Palladium | 4-Halotetrahydropyran + Arylboronic acid OR Tetrahydropyranylboronate + Aryl halide | High functional group tolerance; stereoconvergent with certain catalysts, affording the thermodynamic product. | nih.govacs.org |

| Kumada Coupling | Nickel or Palladium | Tetrahydropyran halide + Aryl Grignard reagent | Utilizes highly nucleophilic Grignard reagents. | syr.edunih.govacs.org |

| Iron-Catalyzed Coupling | Iron (e.g., Fe(acac)₃) | Tetrahydropyran halide + Aryl Grignard reagent | A more economical and less toxic alternative to palladium or nickel catalysts. | syr.edu |

Cross-Coupling Reactions for Aryl-Tetrahydropyran Linkage

Stereoselective Synthesis and Chiral Induction

The biological activity of tetrahydropyran-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of substituted tetrahydropyrans is of paramount importance.

Diastereoselective synthesis of highly substituted tetrahydropyrans can be achieved through various cyclization strategies. One common approach involves the intramolecular Michael addition. For example, the reaction of β-ketoesters with aldehydes can lead to a tandem Knoevenagel condensation/intramolecular Michael addition sequence, producing highly substituted tetrahydropyran-4-ones as single diastereomers. acs.orgacs.orgfigshare.comnih.gov

The Prins cyclization is another powerful method for the diastereoselective synthesis of tetrahydropyrans. documentsdelivered.com This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by capture of the resulting carbocation by a nucleophile. By carefully choosing the substrates and reaction conditions, high levels of diastereoselectivity can be achieved.

The enantioselective synthesis of chiral tetrahydropyran derivatives is a challenging but crucial area of research. rsc.org Asymmetric catalysis provides a powerful platform for achieving this goal. For instance, chiral phosphoric acids have been successfully employed as catalysts in intramolecular inverse-electron-demand hetero-Diels-Alder reactions to produce tricyclic systems containing a chiral tetrahydropyran ring with high enantioselectivity. nih.govdoaj.org

Another approach involves the asymmetric allylation of ketones, which can be a key step in the synthesis of chiral tetrahydropyrans bearing a tertiary alcohol. acs.org Organocatalysts, such as chiral BINOL derivatives, have been shown to be effective in promoting these transformations with high enantiomeric excess. acs.org The development of asymmetric "clip-cycle" reactions, which involve catalytic olefin metathesis followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid, has also provided access to spirocyclic tetrahydropyrans with excellent enantioselectivity. whiterose.ac.uk

Novel Synthetic Approaches and Catalyst Development

The field of tetrahydropyran synthesis is continuously evolving, with new synthetic methods and catalysts being developed to improve efficiency, selectivity, and sustainability.

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, has emerged as a powerful strategy for the synthesis of complex chiral molecules. nih.gov In the context of tetrahydropyran synthesis, enzymes can be used to perform key stereoselective transformations. For example, lipases have been used for the kinetic resolution of racemic intermediates in the synthesis of chiral pipecolic acid derivatives, which can be precursors to tetrahydropyran-like structures. nih.gov

Furthermore, the discovery and engineering of enzymes that can catalyze the formation of the tetrahydropyran ring itself is a promising area of research. For example, pyran synthases have been identified that can catalyze intramolecular oxa-Michael additions with high selectivity, providing access to specific stereoisomers of tetrahydropyrans. researchgate.net The combination of biocatalytic steps with traditional chemical transformations, such as the Buchwald-Hartwig cyclization, has enabled the asymmetric synthesis of chiral tetrahydroquinolines, demonstrating the potential of chemoenzymatic cascades for constructing complex heterocyclic scaffolds. rsc.org

Metal-Catalyzed Transformations in Tetrahydropyran Chemistry

Metal-catalyzed reactions are fundamental to the synthesis of complex tetrahydropyrans, offering powerful tools for both the formation of the core ring structure and the creation of carbon-carbon bonds for substitution. mdpi.comorganic-chemistry.org

Key metal-catalyzed approaches for the synthesis of the tetrahydropyran ring itself include intramolecular hydroalkoxylation of hydroxy-alkenes, often catalyzed by platinum, gold, or cobalt complexes. researchgate.netorganic-chemistry.org Additionally, the Prins cyclization, a classic method for constructing THP rings from homoallylic alcohols and aldehydes, can be effectively promoted by various metal-based Lewis acids. researchgate.netsigmaaldrich.comnih.govnih.gov

For the specific synthesis of 4-aryl tetrahydropyrans like 4-(4-Bromophenyl)tetrahydropyran, transition metal-catalyzed cross-coupling reactions are of paramount importance. These reactions forge a C(sp²)-C(sp³) bond between a pre-formed tetrahydropyran scaffold and an aryl group. The most prominent of these methods are the Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings, which typically employ palladium or nickel catalysts. google.comresearchgate.netchemicalbook.combiosynth.com

The general mechanism for these cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition of an organic halide to the metal catalyst (e.g., Pd(0)), transmetalation of the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.combldpharm.com

A plausible and efficient strategy for synthesizing this compound would involve a Suzuki-Miyaura cross-coupling reaction. This could involve the reaction of a tetrahydropyran-4-ylboronic acid derivative with an aryl halide like 1,4-dibromobenzene, or conversely, the coupling of 4-bromotetrahydropyran with 4-bromophenylboronic acid. ntu.edu.sg A similar approach has been successfully used to synthesize 4-aryl tetrahydropyridines, which are close structural analogs. researchgate.net

Table 1: Representative Conditions for Metal-Catalyzed Suzuki-Miyaura Cross-Coupling for 4-Aryl Tetrahydropyran Synthesis

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| Tetrahydropyran-4-ylboronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ (2M aq.) | Toluene/Ethanol | 80-100 | Good to Excellent | researchgate.net |

| 4-Bromotetrahydropyran | 4-Bromophenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/Water | 90 | Good | researchgate.net |

This table presents representative, scientifically plausible conditions based on established literature for analogous Suzuki-Miyaura reactions. Yields are described qualitatively as "Good to Excellent" where specific data for the exact reaction is not published.

Eco-Friendly and Green Chemistry Synthetic Protocols

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds, including tetrahydropyrans. These protocols offer more sustainable alternatives to traditional synthetic methods.

Key aspects of green synthetic strategies for tetrahydropyrans include:

Use of Benign Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally friendly solvents is a core principle. Water is an ideal green solvent, and its use has been demonstrated in the synthesis of various pyran derivatives, including in multicomponent reactions and micellar catalysis for cross-coupling reactions. google.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) can significantly reduce waste and simplify purification. organic-chemistry.org This has been applied to Prins cyclizations and other multi-component reactions for pyran synthesis. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green synthesis. It often leads to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.

Greener Catalysts: The development of recyclable and non-toxic catalysts is crucial. Examples include the use of biodegradable ionic liquids, and heterogeneous catalysts like reusable iron oxide magnetic nanoparticles (Fe₃O₄-MNPs), which can be easily separated from the reaction mixture by a magnet and reused. ntu.edu.sg

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly atom-economical. Various MCRs have been developed for the efficient, one-pot synthesis of functionalized tetrahydropyran systems, often under green conditions.

Table 2: Overview of Green Chemistry Approaches in Tetrahydropyran Synthesis

| Green Approach | Specific Method | Catalyst/Medium | Advantages | Ref. |

|---|---|---|---|---|

| Benign Solvent | Multicomponent reaction | Choline hydroxide-based ionic liquid in water | Biodegradable catalyst, aqueous medium, good yields | |

| Alternative Energy | Microwave-assisted Biginelli condensation | Ethanol | Rapid reaction times (minutes vs. hours), high yields | |

| Solvent-Free | Three-component synthesis of tetrahydrobenzo[b]pyrans | Red Sea sand under microwave irradiation | Eliminates solvent, reusable natural catalyst | |

| Recyclable Catalyst | Multicomponent reaction | Fe₃O₄ magnetic nanoparticles | Easy separation and reuse of catalyst, good yields | ntu.edu.sg |

| Atom Economy | One-pot four-component reaction | Ethanol (green media), catalyst-free | High efficiency, simple procedure, good yields | |

Reactions Involving the Bromine Atom

The bromine atom attached to the phenyl ring is a versatile functional group that enables a range of synthetic transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govlibretexts.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. nih.govlibretexts.org In the case of this compound, the tetrahydropyran substituent is not a strong electron-withdrawing group. Consequently, nucleophilic aromatic substitution reactions directly on this compound are generally not favored under standard SNAr conditions. For such a reaction to proceed, the aromatic ring would need to be further functionalized with activating groups, or the reaction would need to be carried out under harsh conditions or via alternative mechanisms like those involving benzyne (B1209423) intermediates. nih.gov

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This reaction is particularly useful for preparing organolithium and Grignard reagents. wikipedia.orgethz.ch For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can result in the exchange of the bromine atom for a lithium atom. wikipedia.orgethz.ch This generates a highly reactive aryllithium species.

This newly formed organometallic intermediate is a potent nucleophile and can react with a wide variety of electrophiles. For instance, quenching the reaction with water would yield 4-phenyltetrahydropyran. This method provides a powerful tool for introducing a range of functional groups at the 4-position of the phenyl ring. wikipedia.org Similarly, reacting the aryllithium intermediate with a Grignard reagent can lead to the formation of the corresponding arylmagnesium halide. nih.gov

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. wikipedia.orgascensusspecialties.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes, such as styrene (B11656) or acrylates, to form a new carbon-carbon bond at the site of the bromine atom, yielding a substituted alkene. wikipedia.orgnih.gov The reaction is typically carried out at elevated temperatures and is known for its high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the direct connection of the 4-(tetrahydropyranyl)phenyl group to an alkyne, forming an arylalkyne. wikipedia.orglibretexts.org The reaction is generally performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorgsyn.org The first step in a Negishi coupling involving this compound would be its conversion to an organozinc reagent. This can be achieved through metal-halogen exchange with an organolithium reagent followed by transmetalation with a zinc salt. The resulting organozinc compound can then be coupled with another aryl or vinyl halide under palladium catalysis. wikipedia.orgorgsyn.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Et₃N, K₂CO₃) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Arylalkyne |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂) | Biaryl or vinylarene |

Reactions of the Tetrahydropyran Ring System

The tetrahydropyran ring is a saturated heterocycle and is generally more stable and less reactive than its unsaturated counterparts. ucla.edu However, it can undergo certain transformations under specific conditions.

The oxidation of the tetrahydropyran ring in 4-aryl-substituted tetrahydropyrans can lead to various products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, related transformations on similar structures provide insight. For instance, the oxidation of 4-aryl-1,4-dihydropyridines, which share a similar structural motif, has been studied in the context of drug metabolism, often leading to aromatization of the dihydropyridine (B1217469) ring. nih.gov In the case of a saturated tetrahydropyran ring, oxidation could potentially occur at the carbon atoms adjacent to the oxygen atom, leading to the formation of lactones or other oxygenated derivatives. However, these reactions would likely require strong oxidizing agents.

The tetrahydropyran ring is generally stable to ring-opening reactions. However, under certain conditions, such as in the presence of strong acids or specific catalysts, ring-opening can occur. For example, some substituted tetrahydropyrans have been shown to undergo ring-contraction reactions to form substituted tetrahydrofurans. datapdf.comorganic-chemistry.org These reactions often proceed through complex mechanisms involving intermediates like bromohydrins. datapdf.com Additionally, ring expansion reactions have been observed in related heterocyclic systems, although these are less common for tetrahydropyrans. rsc.orgrsc.orgnih.gov The specific conditions required for such rearrangements of this compound would need to be experimentally determined.

Chemica

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(4-Bromophenyl)tetrahydropyran, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum would typically show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the tetrahydropyran (B127337) ring. The aromatic protons usually appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm) due to the influence of the bromine atom and the aromatic ring current. The protons on the tetrahydropyran ring will be found in the more shielded, upfield region. Specifically, the protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be deshielded relative to the other aliphatic protons (C3 and C5) and the proton at the C4 position.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In this compound, distinct signals are expected for the carbons of the bromophenyl group and the tetrahydropyran ring. The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift, and the other aromatic carbons will also show distinct signals. Within the tetrahydropyran ring, the carbons adjacent to the oxygen (C2 and C6) will be deshielded and appear at a higher chemical shift compared to the other aliphatic carbons (C3, C4, and C5).

A representative, though not identical, ¹H NMR spectrum of a related compound, 1-(4-Bromophenyl)-3-phenylpropan-1-one, shows aromatic protons in the range of δ 7.22-7.99 ppm and aliphatic protons at δ 3.10-3.34 ppm. rsc.org Similarly, the ¹³C NMR spectrum of this related compound displays aromatic carbons between δ 126.15-141.30 ppm and aliphatic carbons at δ 30.14 and 40.47 ppm. rsc.org These values provide a general reference for the expected chemical shift regions for this compound.

Table 1: Representative NMR Data for Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-3-phenylpropan-1-one | Aromatic: 7.22-7.99, Aliphatic: 3.10-3.34 | Aromatic: 126.15-141.30, Aliphatic: 30.14, 40.47 | rsc.org |

This table presents data for a structurally related compound to provide a general understanding of the expected spectral regions.

Two-dimensional (2D) NMR techniques are invaluable for assembling the molecular structure by establishing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the tetrahydropyran ring, helping to map out the sequence of CH₂ groups and the methine proton at the C4 position. It would also reveal couplings between adjacent aromatic protons on the bromophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.edulibretexts.org This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the protons on the C2 and C6 carbons of the tetrahydropyran ring would show a cross-peak to the C2/C6 carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edulibretexts.org HMBC is crucial for connecting different fragments of the molecule. For example, it would show correlations between the proton at C4 of the tetrahydropyran ring and the carbons of the phenyl ring, confirming the connectivity between the two ring systems.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C). uvic.ca A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signal for quaternary carbons. This information is complementary to the ¹³C NMR spectrum and aids in the complete assignment of carbon signals.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of atoms, which is essential for assigning stereochemistry. youtube.comyoutube.com The NOE effect is observed between protons that are close in space, regardless of whether they are connected through bonds. youtube.com

For this compound, the tetrahydropyran ring can exist in a chair conformation. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the orientation of the 4-bromophenyl substituent (axial or equatorial). For instance, if the bromophenyl group is in an equatorial position, NOE correlations would be expected between the C4 proton and the axial protons at the C2 and C6 positions. Conversely, if the substituent is axial, different NOE patterns would be observed. These spatial correlations provide definitive evidence for the preferred conformation and stereochemistry of the molecule in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands. A related compound, N-(4-Bromophenyl)-4-methoxybenzenesulfonamide, shows characteristic peaks that can be used for comparison. researchgate.net

Key expected vibrational modes for this compound include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹.

C-O-C stretching (ether): A strong, characteristic band for the tetrahydropyran ring, usually in the region of 1150-1085 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and the conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat). It would also precisely define the orientation of the 4-bromophenyl substituent on the tetrahydropyran ring. Crystal structure analysis of related bromophenyl compounds has been successfully used to determine their molecular geometries. cardiff.ac.uknih.govresearchgate.net For instance, the crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole was determined to be monoclinic with specific cell parameters. cardiff.ac.ukresearchgate.net Such data provides a complete and unambiguous picture of the molecule's structure in the solid phase.

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur, it provides a direct measure of a sample's elemental makeup. For this compound, the analysis focuses on Carbon (C) and Hydrogen (H), as the structure contains no nitrogen or sulfur. The presence of bromine is typically determined by other methods, but its mass contribution is critical for theoretical calculations.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₁H₁₃BrO. alfa-chemistry.com These theoretical values serve as a benchmark against which experimentally determined values from a purified sample are compared. A close correlation between experimental and theoretical percentages provides strong evidence for the compound's identity and purity.

Below is a table summarizing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 54.79% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.44% |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.14% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.64% |

| Total | | | | 241.128 | 100.00% |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its structure, particularly the presence of chromophores.

In the case of this compound, the principal chromophore is the bromophenyl group. The tetrahydropyran ring, being a saturated aliphatic heterocycle, does not exhibit significant absorption in the standard UV-Vis region (200–800 nm). Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the bromobenzene (B47551) moiety.

The absorption spectrum of bromobenzene, a closely related analogue, shows distinct absorption bands that are attributed to π → π* transitions within the benzene (B151609) ring. uwosh.eduresearchgate.net The primary absorption band for bromobenzene is typically observed around 210 nm, with a weaker, secondary band appearing near 264 nm. uwosh.edu These transitions correspond to the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The presence of the bromine atom, a halogen substituent, causes a bathochromic (red) shift of these bands compared to unsubstituted benzene.

While specific experimental data for this compound is not widely published, its UV-Visible spectrum is predicted to closely mirror that of bromobenzene, as the tetrahydropyran substituent has a negligible electronic effect on the aromatic chromophore.

Table 2: Typical UV Absorption Maxima for the Bromophenyl Chromophore

| Compound | Solvent | λmax (nm) | Associated Transition |

|---|---|---|---|

| Bromobenzene | Not Specified | 210 | π → π* |

| Bromobenzene | Not Specified | 264 | π → π* |

Data based on the characteristic absorption of the bromobenzene analogue. uwosh.edu

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-Bromophenyl)tetrahydropyran, DFT calculations can elucidate its fundamental properties. By solving the Schrödinger equation for the molecule, researchers can determine its optimized geometry, electronic energy, and the distribution of electron density.

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential around the oxygen atom of the tetrahydropyran (B127337) ring and the bromine atom, indicating these as potential sites for electrophilic attack.

Theoretical vibrational frequencies can also be calculated using DFT. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For instance, studies on similar compounds like (RS)-(4-bromophenyl)(pyridine-2-yl)methanol have utilized DFT to calculate theoretical IR spectra and analyze the vibrational modes of the molecule.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and design for predicting the binding affinity and mode of interaction between a small molecule and a protein's active site.

In the context of this compound, molecular docking simulations could be employed to screen for potential biological targets. The process involves generating a three-dimensional structure of the compound and docking it into the binding sites of various known protein structures. A scoring function is then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

For example, if this compound were being investigated as a potential inhibitor of a specific enzyme, docking studies would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. The bromine atom on the phenyl ring could potentially form halogen bonds, which are increasingly recognized as important interactions in ligand binding. The tetrahydropyran ring can engage in hydrophobic interactions. While specific docking studies on this compound are not prominent in the literature, similar approaches have been used to identify inhibitors for various targets.

The results from molecular docking can guide the design of new analogues of this compound with improved binding affinity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the tetrahydropyran ring can adopt several conformations, such as chair, boat, and twist-boat forms. The chair conformation is generally the most stable for a tetrahydropyran ring. The orientation of the 4-bromophenyl substituent (axial versus equatorial) on the tetrahydropyran ring would also be a key aspect of the conformational analysis.

Molecular dynamics (MD) simulations provide a more dynamic view of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape of this compound in different environments, such as in a solvent or bound to a receptor.

An MD simulation would reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with its surroundings at an atomic level. For instance, an MD simulation of this compound in water would show how the molecule's conformation is influenced by its interactions with water molecules. If docked to a protein, MD simulations can be used to assess the stability of the binding pose predicted by docking and to identify any conformational changes in the protein or ligand upon binding.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. As mentioned in the DFT section, theoretical vibrational spectra (IR and Raman) can be calculated.

In addition to vibrational spectroscopy, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted. By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be invaluable in interpreting experimental NMR data and assigning the signals to specific atoms in the molecule.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. This calculation provides information about the electronic transitions within the molecule and can help in understanding its photophysical properties.

The following table illustrates the types of spectroscopic data that can be predicted computationally, although specific values for this compound are not available from existing literature.

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities |

| Raman Spectroscopy | Vibrational frequencies and intensities |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) and coupling constants |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead compounds.

To develop a QSAR model for a series of compounds related to this compound, one would first need a dataset of molecules with their measured biological activity (e.g., IC₅₀ values for enzyme inhibition). Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, are then used to build a mathematical equation that relates the descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure.

While no specific QSAR models for this compound derivatives are currently published, the general methodology is well-established. Such a model could accelerate the discovery of new bioactive molecules based on the 4-phenyltetrahydropyran scaffold.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. nih.gov The tetrahydropyran (B127337) ring, a key component of 4-(4-Bromophenyl)tetrahydropyran, is considered a privileged structure in medicinal chemistry. Its non-planar, saturated heterocyclic nature provides a three-dimensional architecture that can be strategically functionalized to interact with the complex binding sites of various proteins. The presence of the oxygen atom within the ring allows for hydrogen bonding interactions, a crucial factor in drug-receptor binding.

The "4-(4-Bromophenyl)" substituent further enhances the drug-like properties of the scaffold. The phenyl ring can engage in pi-stacking and hydrophobic interactions, while the bromine atom, a halogen, can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. This combination of a flexible, sp3-rich tetrahydropyran core with an aromatic, halogenated substituent makes this compound a versatile starting point for the synthesis of compound libraries aimed at a diverse range of biological targets. sygnaturediscovery.comnih.gov The ability to readily modify this scaffold allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds.

Exploration of Biological Activities of this compound Derivatives

Researchers have synthesized and evaluated a multitude of derivatives based on the this compound core, revealing a broad spectrum of biological activities. These investigations have underscored the potential of this scaffold in the development of new drugs for various diseases.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, certain thiazole (B1198619) derivatives incorporating the 4-(4-bromophenyl) moiety have shown promising activity against both bacteria and fungi. nih.gov Specifically, some compounds exhibited antimicrobial effects comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov The presence of the 4-bromophenyl group is often considered crucial for this activity. mdpi.com Studies on other heterocyclic derivatives, such as those containing a thiosemicarbazide (B42300) or pyran ring, have also reported antibacterial and antifungal effects. nih.govnih.govrsc.orgchemrevlett.comfrontiersin.org For example, a study on 4-(4-bromophenyl)thiosemicarbazide highlighted its increased antibacterial activity compared to its chlorine analog, which was attributed to the electronic properties of the bromine atom. nih.gov

Interactive Table: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| Thiazole derivatives | Bacteria and Fungi | Activity comparable to norfloxacin and fluconazole. nih.gov | nih.gov |

| Thiosemicarbazide | Bacteria | Increased activity compared to chlorine analog. nih.gov | nih.gov |

| Spiro-4H-pyrans | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial effects against specific strains. nih.gov | nih.gov |

| Quinoline-oxadiazoles | S. aureus, E. coli, C. albicans | Potent inhibitory activity, in some cases exceeding reference drugs. rsc.org | rsc.org |

Anticancer Activity

The 4-(4-bromophenyl) structural motif has been integrated into various molecular frameworks to explore potential anticancer agents. tsijournals.com Derivatives have shown cytotoxic activity against several human cancer cell lines. For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives displayed good anticancer potential against the MCF7 breast cancer cell line. nih.gov One particular compound from this series exhibited activity nearly comparable to the standard drug 5-fluorouracil (B62378). nih.gov Similarly, some 4-aryl-1,4-dihydropyridines containing the 4-bromophenyl group have demonstrated cytotoxicity against HeLa (cervical cancer) and MCF-7 cell lines. mdpi.comchemrxiv.orgbohrium.com The presence of the 4-bromophenyl moiety is often highlighted as a key contributor to the observed anticancer effects. mdpi.com Further research has explored quinoline-oxadiazole derivatives with this substituent, which have shown considerable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. rsc.org

Interactive Table: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Thiazol-2-amine derivatives | MCF7 (breast) | Activity comparable to 5-fluorouracil in some cases. nih.gov | nih.gov |

| 4-Aryl-1,4-dihydropyridines | HeLa (cervical), MCF-7 (breast) | Reduced cell viability. mdpi.comchemrxiv.orgbohrium.com | mdpi.comchemrxiv.orgbohrium.com |

| Quinoline-oxadiazole derivatives | HepG2 (liver), MCF-7 (breast) | Considerable cytotoxic activity. rsc.org | rsc.org |

Anti-inflammatory Properties

The investigation of this compound derivatives has extended to their potential as anti-inflammatory agents. nih.govtsijournals.com Research has shown that certain derivatives can modulate inflammatory pathways. For instance, a study on substituted 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols, which are structurally related, demonstrated anti-inflammatory activity. bohrium.com Another tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, has shown antinociceptive and anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. nih.gov While direct studies on this compound itself are limited in this specific context, the anti-inflammatory potential of the broader class of tetrahydropyran-containing molecules is an active area of research. nih.gov

Antidiabetic Potential

Derivatives of tetrahydropyran have been explored as potential treatments for type 2 diabetes, primarily as inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.netresearchgate.net Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.gov While specific studies focusing on this compound as a DPP-4 inhibitor are not prevalent in the provided search results, the tetrahydropyran ring is a key structural feature in several known DPP-4 inhibitors. researchgate.netresearchgate.net The development of novel tetrahydropyran analogs continues to be an area of interest in the search for new and improved antidiabetic agents. mdpi.com

Analgesic Effects

The tetrahydropyran scaffold is a key feature in the development of new analgesic agents. Research has shown that hybrid compounds incorporating a THP ring can exhibit significant antinociceptive (pain-relieving) properties.

In one study, new hybrid compounds derived from a tetrahydropyran prototype and non-steroidal anti-inflammatory drugs (NSAIDs) were synthesized. nih.gov These hybrids demonstrated stronger antinociceptive effects than their parent compounds in acetic acid-induced writhing tests in mice. nih.gov The most effective of these compounds was found to be more than ten times more potent than diclofenac (B195802) in this model. nih.gov Furthermore, these compounds confirmed a central antinociceptive effect in the tail-flick test and did not impair motor performance. nih.gov

Another study investigated a specific tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol, for its analgesic and anti-inflammatory potential. benthamdirect.comnih.gov This compound showed positive effects in models of nociceptive pain, including the acetic acid-induced writhing, formalin, and tail-flick tests. benthamdirect.comkisti.re.kr The mechanism of its analgesic action was found to involve the opioid system. benthamdirect.comnih.gov

These findings underscore the utility of the tetrahydropyran ring in designing novel compounds with potent analgesic effects.

Enzyme Inhibition Studies (e.g., Cholinesterase, MAO B, BACE1)

The this compound scaffold is of interest in the design of enzyme inhibitors for various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Cholinesterase Inhibition: Cholinesterase inhibitors are a primary class of drugs for treating Alzheimer's disease, working by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov While direct studies on this compound as a cholinesterase inhibitor are not prominent, related structures have been explored. For instance, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been identified as moderate inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov A tertiary derivative of pyridostigmine (B86062) containing a tetrahydropyridine (B1245486) ring was shown to penetrate the blood-brain barrier and inhibit brain AChE in guinea pigs. dtic.mil The development of multifunctional agents that combine cholinesterase inhibition with other activities, such as anti-inflammatory effects, is an active area of research. nih.govnih.gov

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. frontiersin.orgnih.gov Research into MAO-B inhibitors has explored various chemical scaffolds. While not directly involving this compound, studies on related structures highlight the potential. For example, α-tetralone derivatives have been shown to be highly potent and selective MAO-B inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Similarly, tetrahydrocurcumin, a metabolite of curcumin, has been shown to inhibit MAO-B activity and provide neuroprotection in a mouse model of Parkinson's disease. nih.gov The structural features of these compounds provide insights for designing new MAO-B inhibitors based on cyclic ether frameworks like tetrahydropyran.

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: BACE1 is a primary target in Alzheimer's disease research, as it initiates the production of amyloid-β (Aβ) peptides that form plaques in the brain. nih.govnih.gov The tetrahydropyran ring has been incorporated into BACE1 inhibitor designs to enhance selectivity and modulate physicochemical properties. nih.gov A series of tetrahydropyran-2-yl chromans were developed as potent BACE1 inhibitors. nih.gov These compounds demonstrated high potency in cellular assays measuring Aβ production and, despite issues with high efflux, some were able to achieve significant reductions of Aβ in the cerebrospinal fluid of rats, guinea pigs, and cynomolgus monkeys. nih.gov This highlights the successful application of the THP moiety in developing brain-penetrant BACE1 inhibitors.

Pharmacological Relevance of Related Tetrahydropyran Structures

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. chemicalbook.comauctoresonline.org Its inclusion in a molecule is often a strategic choice to improve pharmacological properties.

The THP moiety is considered a conformationally restricted ether, which can reduce the entropic penalty upon binding to a biological target. pharmablock.com As a bioisostere of a cyclohexane (B81311) ring, the THP group lowers lipophilicity, a property that can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. pharmablock.com The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins. pharmablock.com

The versatility of the THP scaffold is demonstrated by its presence in drugs with diverse therapeutic applications:

Anticancer Agents: The marine-derived macrolides bryostatin (B1237437) and eribulin (B193375) contain THP motifs. chemicalbook.com

HIV Protease Inhibitors: The THP ring has been incorporated as a P2 ligand in HIV protease inhibitors to enhance binding affinity and potency against drug-resistant viral strains. nih.gov

NK1 Receptor Antagonists: THP derivatives have been found effective as NK1 receptor antagonists for treating depression and mood disorders. chemicalbook.com

Kinase Inhibitors: The FDA-approved drug gilteritinib, used for acute myeloid leukemia, features an amino-THP substituent. pharmablock.com

The broad utility of the THP ring in established and experimental drugs confirms its pharmacological relevance and supports its use as a core structure in the design of new therapeutic agents. auctoresonline.orgchemicalbook.com

Design and Synthesis of Targeted Therapeutic Agents

The compound this compound and its constituent parts serve as important building blocks in the design and synthesis of new, targeted therapeutic agents. chemicalbook.coma2bchem.com The synthesis strategy often involves leveraging the reactivity of the bromophenyl group for cross-coupling reactions or building the tetrahydropyran ring through cyclization methods. chemicalbook.coma2bchem.com

For example, the "4-bromophenyl" moiety is a key component in the synthesis of various targeted agents. A sequence of novel quinoline-1,3,4-oxadiazole hybrids incorporating a 2-(4-bromophenyl) quinoline (B57606) core was designed and synthesized to act as dual anticancer and antimicrobial agents by targeting EGFR and DNA gyrase, respectively. nih.govrsc.org Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is a crucial intermediate in the synthesis of Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. google.com

Preclinical Evaluation and in vitro/in vivo Studies of Derivatives

Derivatives of the tetrahydropyran scaffold are frequently subjected to preclinical evaluation to determine their therapeutic potential. These studies involve a combination of in vitro assays to determine potency and mechanism of action, followed by in vivo studies in animal models to assess efficacy and pharmacokinetics.

The table below summarizes findings from preclinical studies on various tetrahydropyran derivatives, illustrating the types of evaluations performed.

| Derivative Class | Target/Indication | In Vitro Findings | In Vivo Findings | Reference |

| Hybrid NSAID-THP | Inflammation | Inhibited COX activity; Reduced pro-inflammatory cytokines (TNF-α, IL-6) in RAW 264.7 cells. | Reduced paw edema and leukocyte migration in mice; Demonstrated a better safety profile than diclofenac regarding gastric lesions. | nih.gov |

| THP-Chromans | BACE1 / Alzheimer's | Potent inhibition of Aβ1-40 production (IC50: 5-99 nM) in cell assays. | Significant reduction of Aβ1-40 in CSF of guinea pigs (58%), rats (53%), and cynomolgus monkeys (63%). | nih.gov |

| Tetrazole-THP | Kv1.5 / Atrial Fibrillation | Blocked Kv1.5 channels with IC50 values ranging from 180 to 550 nM. | Increased right atrial effective refractory period (ERP) by ~40% in swine without affecting ventricular ERP. | researchgate.netnih.gov |

| THP Analogs | Analgesia | - | Showed strong antinociceptive properties in acetic acid-induced writhing and tail-flick tests in mice. | nih.gov |

These studies demonstrate a clear pathway from initial in vitro screening to in vivo validation for tetrahydropyran-based compounds. The results show that derivatives can be designed to be potent and selective for their intended targets, with successful outcomes in animal models of disease. nih.govresearchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction

The ADME properties of a drug candidate are critical to its success, determining whether it can reach its target in the body at sufficient concentrations and be cleared effectively. The tetrahydropyran ring is often incorporated into drug candidates specifically to optimize these properties. pharmablock.com

In the early stages of drug discovery, computational (in silico) tools are widely used to predict the ADME profiles of novel compounds, allowing researchers to prioritize which molecules to synthesize and test. researchgate.netrfppl.co.innih.gov These predictions help to avoid costly failures in later stages of development due to poor pharmacokinetics. rfppl.co.in

Key ADME parameters predicted for tetrahydropyran-containing compounds include:

Aqueous Solubility: Predictions indicate that many THP-containing compounds are soluble in water to varying degrees. nih.gov

Gastrointestinal (GI) Absorption: Many designed derivatives are predicted to have high GI absorption, making them suitable for oral administration. researchgate.net

Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system, BBB penetration is crucial. In silico models are used to predict this property, helping to guide the design of CNS-active agents. nih.govrfppl.co.in

Metabolism (Cytochrome P450 Inhibition): Predictions can identify potential drug-drug interactions by flagging compounds that may inhibit or be substrates for key metabolic enzymes like the CYP family. researchgate.net

The table below shows an example of predicted ADME properties for a set of hypothetical drug candidates, illustrating the data generated from these computational models.

| Compound | Molecular Weight | LogP | Water Solubility | GI Absorption | BBB Permeant | Lipinski's Rule of 5 |

| Candidate A | < 500 | < 5 | High | High | Yes | 0 Violations |

| Candidate B | < 500 | < 5 | Moderate | High | Yes | 0 Violations |

| Candidate C | > 500 | > 5 | Low | Low | No | 2 Violations |

This table is for illustrative purposes based on typical outputs from ADME prediction software. researchgate.netrfppl.co.innih.gov

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of tetrahydropyran (B127337) rings is a fundamental process in organic chemistry, and the demand for greener and more efficient methods is driving innovation. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. ijsetpub.com Recent research has focused on developing sustainable alternatives that adhere to the principles of green chemistry.

One promising approach is the use of one-pot multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules like tetrahydropyran derivatives in a single step from simple starting materials, minimizing solvent waste and energy consumption. rsc.orgnih.gov For instance, a catalyst- and solvent-free protocol has been developed for the synthesis of fused 4H-pyran derivatives under thermal conditions, offering high yields and atom economy. rsc.org Researchers are also exploring the use of novel and reusable catalysts, such as magnetic nanoparticles and ionic liquids, to facilitate these reactions under milder conditions. nih.gov The development of such methods for the specific synthesis of 4-(4-Bromophenyl)tetrahydropyran would represent a significant advancement, making the compound more accessible for further research and application.

Future research in this area will likely focus on:

The design of highly selective catalysts that can control the stereochemistry of the tetrahydropyran ring during synthesis.

The use of flow chemistry, which enables continuous production with improved safety and efficiency. ijsetpub.com

The exploration of bio-catalysis, employing enzymes to carry out the synthesis under environmentally benign conditions. ijsetpub.com

| Methodology | Advantages | Disadvantages | Relevant Research |

| Traditional Synthesis | Well-established procedures | Harsh conditions, multiple steps, significant waste | General Organic Chemistry Textbooks |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste | Can be challenging to optimize for specific products | rsc.orgnih.govresearchgate.net |

| Catalyst- and Solvent-Free Synthesis | Environmentally friendly, cost-effective | May require high temperatures | rsc.org |

| Novel Catalysis (e.g., nanoparticles, ionic liquids) | Reusable catalysts, milder reaction conditions | Catalyst synthesis can be complex | nih.gov |

Application in Materials Science and Polymer Chemistry

The presence of both a rigid bromophenyl group and a flexible tetrahydropyran ring makes this compound an intriguing building block for new materials and polymers. The bromo-substituent, in particular, offers a reactive handle for various cross-coupling reactions, enabling its incorporation into larger polymer chains.

Research into bromophenyl-containing polymers has shown their potential in a range of applications. For example, poly(p-phenylene sulfide) (PPS), which can be synthesized from bis(4-bromophenyl) disulfide, is a high-performance engineering plastic known for its excellent thermal stability and chemical resistance. researchgate.net Copolymers containing N-(4-bromophenyl)-2-methacrylamide have been investigated for their corrosion protection properties on stainless steel. researchgate.net Furthermore, the synthesis of poly(4-(4-bromophenyloxy)styrene) highlights the potential for creating polymers with specific functionalities derived from bromophenol. rsc.org

Future research is expected to explore the direct use of this compound as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique thermal, optical, and mechanical properties. Potential research directions include:

The synthesis of polyesters, polyamides, or polyethers by reacting the tetrahydropyran ring or the bromophenyl group with suitable co-monomers.

The investigation of the self-assembly properties of polymers containing the this compound moiety, potentially leading to the formation of nanoparticles, micelles, or other nanostructures. rsc.org

The exploration of these new polymers in applications such as organic electronics, membranes for separation processes, and advanced coatings.

| Potential Polymer Type | Key Monomer | Potential Application Area | Relevant Research on Similar Structures |

| Polyethers/Polyesters | This compound-4-ol | High-performance plastics, biodegradable materials | rsc.orgrsc.org |

| Polystyrenes | Vinyl-substituted this compound | Organic electronics, advanced coatings | rsc.org |

| Poly(phenylene sulfide) analogues | This compound | Engineering thermoplastics with high thermal stability | researchgate.net |

Further Elucidation of Biological Mechanisms of Action

While the biological profile of this compound itself is not extensively studied, related structures containing the 4-phenyltetrahydropyran or bromophenyl scaffold have shown promising biological activities, suggesting that derivatives of this compound could be of significant interest in drug discovery. For instance, various 1,3,4-oxadiazole (B1194373) derivatives containing a bromophenyl group have been investigated for their anticancer properties, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation. nih.govrsc.org Similarly, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated both antimicrobial and anticancer activities. nih.gov

The tetrahydropyran ring is also a common feature in many biologically active natural products and synthetic drugs. The specific conformation and stereochemistry of the tetrahydropyran ring can significantly influence the biological activity of a molecule. Therefore, a key area of future research will be the synthesis and biological evaluation of a library of this compound derivatives with systematic variations in their structure.

Future research should focus on:

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a range of analogues to understand how modifications to the phenyl ring, the tetrahydropyran ring, and the addition of other functional groups affect biological activity. nih.govmdpi.com

Target identification: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific protein targets of active compounds.

In silico modeling: Employing computational methods to predict the binding modes of these compounds to their biological targets and to rationalize their observed SAR. nih.govnih.gov

| Compound Class | Biological Activity | Potential Mechanism of Action | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Antimicrobial, Anticancer | Not fully elucidated | nih.gov |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | Anticancer, Antimicrobial | Inhibition of EGFR and DNA gyrase | rsc.org |

| 4-Isoxazolyl-1,4-dihydropyridines | Calcium channel modulation | Interaction with calcium channels | nih.gov |

Integration with Artificial Intelligence and Machine Learning in Drug Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govdig.watch These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and even design novel molecules from scratch. The integration of AI and ML with research on this compound and its derivatives holds immense potential to accelerate the discovery of new therapeutics.

AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of new this compound derivatives before they are synthesized. nih.govstanford.eduplos.orgbiorxiv.orgnih.gov This can help to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Target Identification: AI algorithms can analyze biological data to identify novel protein targets for which this compound derivatives may be effective. cam.ac.ukdrugtargetreview.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets and desired properties. firstwordpharma.com

The successful application of AI and ML in this context will depend on the availability of high-quality data from experimental studies. As more data on the synthesis and biological activity of this compound derivatives become available, the accuracy and predictive power of these computational models will continue to improve.

| Stage of Drug Discovery | Application of AI/ML | Potential Impact | Relevant Research |

| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets. | Accelerated discovery of new therapeutic targets for this compound derivatives. | nih.govcam.ac.ukdrugtargetreview.com |

| Hit Identification | Virtual screening of large compound libraries to identify potential hits. | Rapid identification of initial active compounds from virtual libraries. | nih.gov |

| Lead Optimization | Predictive modeling of ADME/Tox properties; de novo design of more potent and safer analogues. | Design of drug candidates with improved efficacy and safety profiles. | stanford.edufirstwordpharma.com |

| Preclinical Development | Analysis of preclinical data to predict clinical trial outcomes. | Increased success rate of compounds entering clinical trials. | dig.watch |

常见问题

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)tetrahydropyran, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm) and confirms the tetrahydropyran ring structure (δ 3.5–4.0 ppm for oxygen-linked CH2 groups) .

- X-ray Crystallography : Resolves spatial conformation, including dihedral angles between the bromophenyl group and the tetrahydropyran ring (e.g., 85–90° torsion angles observed in related structures) .

- IR Spectroscopy : Identifies C-Br stretches (500–600 cm<sup>-1</sup>) and ether C-O-C bonds (1100–1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in substitution reactions?

Q. How can contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved for this compound derivatives?

Methodological Answer:

- Dose-Response Profiling : Assess activity across concentrations (e.g., 1–100 μM) to identify therapeutic windows. For example, low doses (≤10 μM) may inhibit COX-2 (anti-inflammatory), while higher doses (≥50 μM) induce apoptosis via caspase-3 activation .

- Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing Br with electron-donating groups) to isolate specific bioactivities. X-ray/NMR data correlate steric effects with target selectivity .

- In Silico Docking : Simulate binding to HMG-CoA reductase (PDB: 1HWK) to rationalize inhibitory potency differences between enantiomers .

Methodological Notes

- Experimental Design : Use control groups (e.g., non-brominated analogs) to isolate the bromine atom’s role in reactivity or bioactivity .

- Data Contradiction Analysis : Cross-validate HPLC purity (>95%) with biological assays to rule out impurity-driven artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。